molecular formula C9H8ClN3O B8303088 1-(4-Chloro-2-cyanophenyl)-3-methylurea

1-(4-Chloro-2-cyanophenyl)-3-methylurea

Cat. No.: B8303088
M. Wt: 209.63 g/mol
InChI Key: DAEOBXBWAUPWMR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-cyanophenyl)-3-methylurea is a synthetic urea derivative of significant interest in modern medicinal chemistry and anticancer research. Urea-based compounds are strategically employed in drug discovery for their ability to form multiple, stable hydrogen bonds with biological targets, a feature that is crucial for achieving high potency and selectivity . The specific pattern of substituents on this compound—featuring both chloro and cyano electron-withdrawing groups on the phenyl ring—is a common characteristic in the design of molecules with cytotoxic activity . Research into structurally similar aryl ureas has demonstrated potent growth inhibitory effects against a diverse panel of human cancer cell lines, including those for colon, prostate, and liver cancers . The presence of the urea moiety is often essential for this bioactivity, as it can mimic key pharmacophores found in approved multi-kinase inhibitors, potentially enabling the disruption of critical signaling pathways in proliferating cells . This compound serves as a valuable chemical tool for researchers investigating the mechanisms of cell death, such as apoptosis, and for developing new targeted therapies. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

1-(4-chloro-2-cyanophenyl)-3-methylurea

InChI

InChI=1S/C9H8ClN3O/c1-12-9(14)13-8-3-2-7(10)4-6(8)5-11/h2-4H,1H3,(H2,12,13,14)

InChI Key

DAEOBXBWAUPWMR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 1-(4-Chloro-2-cyanophenyl)-3-methylurea, highlighting differences in substituents and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) 3567-62-2 C₈H₈Cl₂N₂O 219.07 Metabolite of Diuron; environmental persistence; regulated by EPA tolerances
1-(3,5-Dichlorophenyl)-3-methylurea 38655-13-9 C₈H₈Cl₂N₂O 219.07 Used as a standard in food analysis; steric hindrance due to 3,5-substitution
1-(4-Isopropylphenyl)-3-methylurea 34123-57-4 C₁₁H₁₆N₂O 192.26 Aliphatic substituent (isopropyl) increases hydrophobicity
1-(2-Benzothiazolyl)-3-methylurea (Benzthiazuron) 1929-88-0 C₉H₉N₃OS 207.25 Benzothiazole moiety enhances pesticidal activity; registered herbicide
1-(4-Chlorophenyl)-3-(4-methylphenyl)urea 3815-63-2 C₁₄H₁₃ClN₂O 260.72 Dual aromatic rings; potential for enhanced binding affinity
1-(2-Chlorophenyl)-3-methylurea 15500-96-6 C₈H₉ClN₂O 184.62 Ortho-substitution reduces steric accessibility; lower metabolic stability

Environmental and Industrial Relevance

  • Biodegradation :

    • DCPMU is degraded by white-rot fungi (e.g., Trametes versicolor) into less toxic metabolites like 3,4-dichloroaniline .
    • Compounds with aliphatic substituents (e.g., isopropyl in 1-(4-Isopropylphenyl)-3-methylurea) show slower degradation rates due to increased hydrophobicity .
  • Applications :

    • Benzthiazuron is used in pre-emergent weed control, leveraging its systemic action .
    • Ureas with dual aromatic systems (e.g., 1-(4-Chlorophenyl)-3-(4-methylphenyl)urea) are explored in drug discovery for kinase inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-cyanophenyl)-3-methylurea, and how can reaction conditions be optimized?

  • Methodology :

  • Start with chlorination of aniline derivatives to introduce the 4-chloro-2-cyano substituent (common in urea synthesis) .
  • React the intermediate with methyl isocyanate under controlled pH (neutral to slightly basic) to form the urea linkage. Use polar aprotic solvents (e.g., acetonitrile) at 60–80°C for higher yields .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize purity using column chromatography with ethyl acetate/hexane gradients .
    • Key Challenges :
  • Avoiding over-chlorination and controlling regioselectivity during the introduction of the cyano group .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the urea moiety (-NH-C(=O)-NH-) and substituent positions (e.g., chlorophenyl and cyanophenyl peaks) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C9_9H7_7ClN3_3O) and isotopic patterns .
  • X-ray Crystallography : For solid-state structure determination, if single crystals are obtainable .

Q. What physicochemical properties are critical for experimental design with this compound?

  • Key Properties :

  • Solubility : Poor aqueous solubility; use DMSO or DMF for biological assays.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at -20°C .
  • LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity for membrane penetration .

Advanced Research Questions

Q. How do structural modifications of the chlorophenyl or cyanophenyl groups affect biological activity?

  • Structure-Activity Relationship (SAR) Approach :

  • Compare analogues from PubChem data (e.g., 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea vs. 3-(p-Chlorophenyl)-1,1-dimethylurea).
  • Replace the cyano group with -CF3_3 or -OCH3_3 to assess changes in receptor binding (e.g., kinase inhibition assays) .
  • Use molecular docking to predict interactions with targets like ATP-binding pockets .

Q. What computational methods are effective in predicting reaction pathways for synthesizing this compound?

  • Strategies :

  • Apply density functional theory (DFT) to model transition states for chlorination and urea formation steps .
  • Use ICReDD’s reaction path search methods (quantum chemical calculations + machine learning) to optimize solvent and catalyst choices .
    • Validation : Cross-reference computational predictions with experimental yields and byproduct profiles .

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

  • Case Study :

  • If conflicting data exist on cytotoxicity, validate assays using standardized cell lines (e.g., HEK293 or HepG2) and control for batch-to-batch purity variations .
  • Perform dose-response curves with triplicate replicates and statistical analysis (e.g., ANOVA) to identify outliers .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM : For structural insights into compound-enzyme complexes at near-atomic resolution .

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